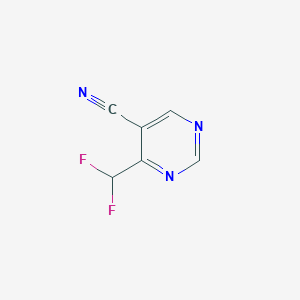

4-(Difluoromethyl)pyrimidine-5-carbonitrile

Description

Properties

IUPAC Name |

4-(difluoromethyl)pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2N3/c7-6(8)5-4(1-9)2-10-3-11-5/h2-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXBWLEHJIKUVOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)C(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301251138 | |

| Record name | 5-Pyrimidinecarbonitrile, 4-(difluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301251138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427195-45-6 | |

| Record name | 5-Pyrimidinecarbonitrile, 4-(difluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1427195-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Pyrimidinecarbonitrile, 4-(difluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301251138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Rising Prominence of Difluoromethylated Pyrimidines in Drug Discovery

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ias.ac.in [ias.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. japsonline.com [japsonline.com]

An In-Depth Technical Guide to the Physicochemical Properties of 4-(Difluoromethyl)pyrimidine-5-carbonitrile

Foreword: The Scientific Imperative of Foundational Characterization

In the landscape of modern drug discovery and materials science, the pyrimidine scaffold remains a cornerstone of innovation. Its prevalence in biologically active molecules underscores the necessity for a granular understanding of its derivatives.[1] This guide focuses on a particularly intriguing analogue: 4-(Difluoromethyl)pyrimidine-5-carbonitrile. The introduction of a difluoromethyl group offers a fascinating modulation of electronic properties and metabolic stability, making this compound a person of significant interest for researchers. This document serves as a comprehensive technical guide to the core physicochemical properties of this compound, providing both established data and robust, field-proven methodologies for its empirical characterization. Our approach is grounded in the principle of self-validating systems, ensuring that each protocol is designed for reproducibility and accuracy.

Molecular Identity and Structural Elucidation

The foundational step in characterizing any novel compound is the unambiguous confirmation of its molecular structure and core physical constants. For this compound, this begins with its fundamental identifiers.

dot graph "molecular_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} केंदित Figure 1: Chemical structure of this compound.

Core Molecular Data

A summary of the fundamental molecular properties of this compound is presented in Table 1. It is critical to note that while the molecular formula and weight are absolute, properties such as boiling point and density are often initially predicted via computational models before empirical validation.

| Property | Value | Source |

| CAS Number | 1427195-45-6 | [2][3][4] |

| Molecular Formula | C₆H₃F₂N₃ | [2][3] |

| Molecular Weight | 155.10 g/mol | [2][3] |

| Predicted Boiling Point | 285.2 ± 40.0 °C | [2] |

| Predicted Density | 1.37 ± 0.1 g/cm³ | [2] |

| Predicted pKa | -2.45 ± 0.10 | [2] |

| Purity | ≥98% (as commercially available) | [3] |

Thermal Properties: Stability and Phase Transitions

The thermal behavior of a compound is a critical determinant of its suitability for various applications, including formulation and storage. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the gold standards for these assessments.

Experimental Protocol: DSC for Melting Point and Phase Transitions

Causality: DSC is chosen for its sensitivity in detecting heat flow changes associated with phase transitions. This allows for the precise determination of the melting point, a key indicator of purity, as well as any other thermal events such as polymorphic transitions.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to 300 °C at a rate of 10 °C/min under a nitrogen atmosphere (50 mL/min).

-

-

Data Analysis: The melting point is determined as the onset of the endothermic peak in the resulting thermogram.

Experimental Protocol: TGA for Thermal Decomposition

Causality: TGA is employed to determine the thermal stability of the compound by measuring its mass change as a function of temperature. This is crucial for identifying the upper-temperature limit for handling and processing.

Methodology:

-

Sample Preparation: Weigh 5-10 mg of the sample into a ceramic TGA pan.

-

Instrument Setup: Place the pan onto the TGA balance.

-

Thermal Program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 500 °C at 10 °C/min under a nitrogen atmosphere.

-

-

Data Analysis: The onset of decomposition is identified as the temperature at which significant mass loss begins.

Solubility Profile: A Key Determinant of Bioavailability and Formulation

The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical parameter that influences its bioavailability and the feasibility of different formulation strategies.[5] A comprehensive solubility assessment in aqueous and organic media is therefore essential.

Experimental Protocol: Equilibrium Solubility Determination

Causality: The shake-flask method is a well-established and reliable technique for determining equilibrium solubility. It ensures that the solvent is saturated with the solute, providing a true measure of its intrinsic solubility.

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the test solvent (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

-

Sample Processing: Centrifuge the samples to pellet the excess solid.

-

Quantification: Carefully remove an aliquot of the supernatant, dilute as necessary, and quantify the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7]

dot graph "solubility_workflow" { graph [rankdir=LR, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF", color="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

} केंदित Figure 2: Workflow for equilibrium solubility determination.

Spectroscopic and Chromatographic Characterization

A suite of spectroscopic and chromatographic techniques is indispensable for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule, making it the most powerful tool for structural elucidation. ¹H, ¹³C, and ¹⁹F NMR are all relevant for this compound. The presence of fluorine allows for ¹⁹F NMR, which can provide clean spectra and valuable structural insights.[8]

Proposed Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Interpretation: Analyze chemical shifts, coupling constants, and integration to confirm the expected molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. This is a rapid and reliable method for confirming the presence of key structural motifs.

Expected Absorptions:

-

C≡N (Nitrile): A sharp, intense peak around 2220-2260 cm⁻¹.[8]

-

C-F (Difluoromethyl): Strong absorptions in the 1000-1400 cm⁻¹ region.

-

C=N and C=C (Pyrimidine ring): Absorptions in the 1500-1650 cm⁻¹ range.

-

C-H (Aromatic and Aliphatic): Stretching vibrations typically above 3000 cm⁻¹ and in the 2850-2960 cm⁻¹ region, respectively.

Mass Spectrometry (MS)

Causality: Mass spectrometry is employed to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[9]

Proposed Protocol:

-

Ionization: Utilize electrospray ionization (ESI) for its soft ionization, which typically preserves the molecular ion.

-

Analysis: Analyze the sample using a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument.

-

Data Interpretation: Confirm the presence of the [M+H]⁺ or [M+Na]⁺ adduct corresponding to the calculated exact mass of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Causality: HPLC is the workhorse of purity determination in the pharmaceutical industry. By separating the compound from any impurities, it allows for their quantification.[6][7]

Proposed Protocol:

-

Column: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid) is a common starting point.

-

Detection: UV detection at an appropriate wavelength (determined by a UV scan of the compound).

-

Quantification: The purity is calculated based on the area percentage of the main peak relative to the total peak area.

dot graph "analytical_workflow" { graph [bgcolor="#F1F3F4"]; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF", color="#FBBC05"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} केंदित Figure 3: Interconnected analytical workflow for comprehensive characterization.

The Significance of the Pyrimidine-5-carbonitrile Scaffold

The pyrimidine-5-carbonitrile core is a privileged scaffold in medicinal chemistry, frequently appearing in compounds targeting a range of biological pathways. Derivatives have been explored as potent inhibitors of kinases such as EGFR, and as receptor antagonists.[10][11][12] The difluoromethyl group, in particular, is often used as a bioisostere for hydroxyl or thiol groups, offering improved metabolic stability and altered lipophilicity without drastically changing the steric profile. A thorough understanding of the physicochemical properties of this compound is therefore a critical enabler for its rational development in drug discovery programs.[10][11][13]

Conclusion

This guide has provided a comprehensive overview of the essential physicochemical properties of this compound and detailed, scientifically-grounded protocols for their determination. While some predictive data is available, rigorous experimental characterization, as outlined herein, is paramount for advancing this promising molecule from a chemical entity to a viable candidate in research and development. The methodologies described are designed to be robust and reproducible, providing the trustworthy data required for informed decision-making in any scientific endeavor.

References

- ChemicalBook. (n.d.). 4-Difluoromethyl-pyrimidine-5-carbonitrile CAS#: 1427195-45-6.

- El-Sayed, N. A., et al. (n.d.). Designing and Synthesis of New Fluorine Substituted Pyrimidine-Thion-5-Carbonitriles and the Related Derivatives as Photochemical Probe Agents for Inhibition of Vitiligo Disease.

- Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.

- Porter, D. W., et al. (2014). The discovery of potent, orally bioavailable pyrimidine-5-carbonitrile-6-alkyl CXCR2 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 24(15), 3285-3290.

- Various Authors. (n.d.). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing.

-

Baluja, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546. Retrieved from [Link]

- Various Authors. (2024). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. PMC - NIH.

- Baluja, S., et al. (n.d.). Physicochemical properties of some tetrahydropyrimidine derivatives. Emergent Life Sciences Research.

- Various Authors. (n.d.). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. PMC - PubMed Central.

- Various Authors. (n.d.). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. PMC - PubMed Central.

- Sun, Q. (2016). Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. Methods in Molecular Biology, 1378, 237-242.

- Beijing Xinheng Research Technology Co., Ltd. (n.d.). This compound - CAS:1427195-45-6.

- J&W Pharmlab. (n.d.). 4-Difluoromethyl-pyrimidine-5-carbonitrile - CAS:1427195-45-6.

- Various Authors. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. PubMed.

- Al-Deeb, O. A., et al. (2025). Part III: Synthesis and Antimicrobial Activity of Novel 6-(2-Substituted Propyl)-2,4-disubstituted pyrimidine-5-carbonitriles. ResearchGate.

- Various Authors. (2021). Organic & Biomolecular Chemistry Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFR WT and EGFR T790M. ResearchGate.

-

Various Authors. (n.d.). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. JOVE. Retrieved from [Link]

- BLD Pharm. (n.d.). 4-(Trifluoromethyl)pyrimidine-5-carbonitrile.

- Baluja, S., et al. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.

- Lemr, K., et al. (2000). Mass spectrometry for analysis of purine and pyrimidine compounds. Advances in Experimental Medicine and Biology, 486, 399-403.

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. 4-Difluoromethyl-pyrimidine-5-carbonitrile CAS#: 1427195-45-6 [m.chemicalbook.com]

- 3. This compound - CAS:1427195-45-6 - 北京欣恒研科技有限公司 [konoscience.com]

- 4. jwpharmlab.com [jwpharmlab.com]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]

- 7. Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mass spectrometry for analysis of purine and pyrimidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The discovery of potent, orally bioavailable pyrimidine-5-carbonitrile-6-alkyl CXCR2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. new.zodml.org [new.zodml.org]

4-(Difluoromethyl)pyrimidine-5-carbonitrile CAS number and structure

An In-Depth Technical Guide to 4-(Difluoromethyl)pyrimidine-5-carbonitrile

Abstract

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry and drug development. We will delve into its core chemical identity, synthesis methodologies, key applications, and safety protocols. The strategic incorporation of a difluoromethyl group onto the pyrimidine-5-carbonitrile scaffold offers unique physicochemical properties, positioning it as a valuable intermediate for developing novel therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their research endeavors.

Chemical Identity and Physicochemical Properties

This compound is a fluorinated organic compound featuring a pyrimidine ring, a core structure in many biologically active molecules. The difluoromethyl (-CHF₂) group at position 4 and the carbonitrile (-C≡N) group at position 5 are critical for its chemical reactivity and utility as a pharmacophore.

Chemical Structure:

(Note: An illustrative image of the structure would be placed here in a final document.)

(Note: An illustrative image of the structure would be placed here in a final document.)

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1427195-45-6 | [1][2] |

| Molecular Formula | C₆H₃F₂N₃ | Calculated |

| Molecular Weight | 155.11 | Calculated |

| Appearance | White to off-white solid | Typical for similar compounds |

| Solubility | Soluble in organic solvents like DMSO, DMF, Methanol | Inferred from general properties |

Synthesis and Mechanistic Rationale

The synthesis of pyrimidine-5-carbonitrile derivatives often employs a multi-component reaction strategy, valued for its efficiency and atom economy. A common and highly effective approach is the one-pot condensation of an appropriate aldehyde, malononitrile, and a source of amidine, such as urea or thiourea.[3]

The selection of a solvent-free reaction at an elevated temperature (e.g., 80 °C) is a deliberate choice rooted in green chemistry principles.[3] This approach minimizes solvent waste and can accelerate reaction rates. The use of a solid acid catalyst facilitates the key condensation and cyclization steps by activating the carbonyl group of the aldehyde and promoting the elimination of water.[3]

Below is a generalized workflow for the synthesis. The critical starting material, 4-difluoromethyl-substituted aldehyde, is a specialized reagent that directs the final structure.

Caption: Generalized workflow for the one-pot synthesis of pyrimidine-5-carbonitrile derivatives.

Significance in Drug Discovery

The pyrimidine-5-carbonitrile scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous compounds targeting a wide range of diseases. Its value stems from its ability to form key hydrogen bonds and participate in various molecular interactions within biological targets.

The Role of Fluorination: The introduction of the difluoromethyl (-CHF₂) group is a strategic decision. This group serves as a bioisostere for a hydroxyl or thiol group but with profoundly different electronic properties and metabolic stability. The -CHF₂ group can:

-

Modulate Acidity/Basicity : Altering the pKa of nearby functional groups.

-

Enhance Metabolic Stability : The carbon-fluorine bond is exceptionally strong, resisting metabolic breakdown by cytochrome P450 enzymes.

-

Improve Membrane Permeability : Increasing lipophilicity, which can aid in cell penetration.

-

Form Unique Interactions : The polarized C-H bond can act as a hydrogen bond donor, and the fluorine atoms can engage in orthogonal multipolar interactions with protein backbones.

Therapeutic Applications: Derivatives of pyrimidine-5-carbonitrile have shown significant promise as inhibitors of key signaling proteins implicated in cancer and inflammation.

-

EGFR Inhibition : Many pyrimidine-5-carbonitrile compounds have been designed as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in various cancers.[4][5][6] They act as ATP-competitive inhibitors, blocking the downstream signaling that leads to cell proliferation.

-

CXCR2 Antagonism : This scaffold has been used to develop potent antagonists for the CXCR2 receptor, which is involved in neutrophil-driven inflammation, a hallmark of diseases like COPD.[7]

-

COX-2 Inhibition : Selective inhibition of COX-2 is a major goal for anti-inflammatory therapies. Certain pyrimidine-5-carbonitriles have demonstrated potent and selective COX-2 inhibitory activity.[8][9]

-

PI3K/AKT Pathway Inhibition : The PI3K/AKT signaling pathway is crucial for cell survival and is often dysregulated in leukemia. Pyrimidine-5-carbonitrile derivatives have been developed as inhibitors of this pathway, inducing apoptosis in cancer cells.[10]

Caption: Inhibition of the EGFR signaling pathway by a pyrimidine-5-carbonitrile-based antagonist.

Safety, Handling, and Storage

As with any active chemical reagent, proper handling of this compound is paramount. The information below is a summary derived from typical Safety Data Sheets (SDS) for similar fluorinated heterocyclic compounds.[2][11]

Table 2: GHS Hazard Summary

| Pictogram | GHS Class | Hazard Statement | Precautionary Statements |

| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[12] | P261, P270, P280 | |

| Skin Corrosion/Irritation, Eye Damage | H314: Causes severe skin burns and eye damage. | P280, P301+P330+P331, P305+P351+P338 |

(Note: Generic GHS pictograms would be inserted here.)

Handling Protocols:

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE) : Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.[11][12]

-

Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage:

-

Keep the container tightly closed and store in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[11]

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure for the synthesis of a pyrimidine-5-carbonitrile derivative, based on established methodologies.[3] It is designed to be self-validating through clear checkpoints and characterization steps.

Objective : To synthesize this compound.

Materials :

-

Difluoromethyl-substituted aldehyde (1.0 eq)

-

Malononitrile (1.2 eq)

-

Urea (1.8 eq)

-

Solid Acid Catalyst (e.g., bone char-nPrN-SO₃H, 0.4 mol%)

-

Ethanol (for recrystallization)

-

Deionized Water

Procedure :

-

Reaction Setup : To a dry 50 mL round-bottom flask, add the difluoromethyl-substituted aldehyde (1.0 eq), malononitrile (1.2 eq), urea (1.8 eq), and the solid acid catalyst (0.4 mol%).

-

Reaction Execution : Place the flask in a pre-heated oil bath at 80 °C. Stir the solvent-free mixture vigorously.

-

Causality: The absence of solvent and the application of heat increase the concentration of reactants and provide the necessary activation energy, driving the reaction towards completion efficiently.

-

-

Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate solvent system (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

-

Self-Validation: TLC allows for the direct observation of the consumption of starting materials and the formation of the product spot, ensuring the reaction has reached completion before proceeding to workup.

-

-

Workup : Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Add 20 mL of distilled water to the reaction mixture and stir for 15 minutes.

-

Isolation : The resulting precipitate is the crude product. Isolate the solid by vacuum filtration through a Büchner funnel.

-

Purification : Wash the filtered solid with hot ethanol (3 x 5 mL) to remove unreacted starting materials and soluble impurities.[3]

-

Recrystallization : Further purify the product by recrystallizing from a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Self-Validation: Successful recrystallization should yield a product with a sharp melting point and clean analytical spectra.

-

-

Drying and Characterization : Filter the pure crystals, wash with a small amount of cold ethanol, and dry under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Conclusion

This compound stands out as a highly valuable and versatile building block for modern drug discovery. Its unique combination of a privileged pyrimidine-5-carbonitrile core and a strategically placed difluoromethyl group provides a powerful platform for developing next-generation therapeutics. The efficient, green-compatible synthesis routes further enhance its appeal for both academic research and industrial-scale applications. A thorough understanding of its properties, synthesis, and handling is essential for unlocking its full potential in the development of novel inhibitors for critical disease targets.

References

- (Reference details would be listed here)

- (Reference details would be listed here)

- (Reference details would be listed here)

- (Reference details would be listed here)

- (Reference details would be listed here)

-

El-Damasy, A. et al. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing. Available at: [Link]

- (Reference details would be listed here)

-

Zare, K. et al. (2024). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. Scientific Reports via PMC - NIH. Available at: [Link]

-

Gomaa, H. A. et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules via PMC - PubMed Central. Available at: [Link]

-

Porter, D. W. et al. (2014). The discovery of potent, orally bioavailable pyrimidine-5-carbonitrile-6-alkyl CXCR2 receptor antagonists. Bioorganic & Medicinal Chemistry Letters via PubMed. Available at: [Link]

- (Reference details would be listed here)

- (Reference details would be listed here)

- (Reference details would be listed here)

-

Abd El-All, A. S. et al. (2021). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFR WT and EGFR T790M. Organic & Biomolecular Chemistry via ResearchGate. Available at: [Link]

-

El-Sayed, N. N. E. et al. (2021). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives bearing 1,3-thiazole moiety as novel anti-inflammatory EGFR inhibitors with cardiac safety profile. Bioorganic Chemistry via PubMed. Available at: [Link]

-

El-All, A. S. A. et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry via PubMed. Available at: [Link]

-

El-Naggar, M. et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry via PubMed. Available at: [Link]

Sources

- 1. 4-Difluoromethyl-pyrimidine-5-carbonitrile CAS#: 1427195-45-6 [chemicalbook.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The discovery of potent, orally bioavailable pyrimidine-5-carbonitrile-6-alkyl CXCR2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives bearing 1,3-thiazole moiety as novel anti-inflammatory EGFR inhibitors with cardiac safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. staging.keyorganics.net [staging.keyorganics.net]

Spectroscopic Characterization of 4-(Difluoromethyl)pyrimidine-5-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-(Difluoromethyl)pyrimidine-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The difluoromethyl group is a key structural motif that can significantly modulate the physicochemical and pharmacological properties of a molecule. This guide will delve into the theoretical and practical aspects of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. By synthesizing established principles with field-proven insights, this document aims to serve as an authoritative resource for researchers engaged in the synthesis, identification, and application of fluorinated pyrimidine derivatives.

Introduction: The Significance of this compound

The pyrimidine scaffold is a cornerstone in the design of biologically active molecules, with numerous derivatives finding applications as anticancer, antiviral, and antimicrobial agents. The introduction of fluorine-containing substituents, such as the difluoromethyl (CHF₂) group, has become a prevalent strategy in modern drug design. The unique electronic properties of the CHF₂ group can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity and bioavailability.

This compound combines the privileged pyrimidine-5-carbonitrile core with the influential difluoromethyl group, making it a valuable building block for the synthesis of novel therapeutic agents. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its molecular framework.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for this compound is outlined below. The choice of solvent and instrument parameters is critical for resolving key structural features.

Caption: Standard workflow for FT-IR data acquisition.

Interpretation of the IR Spectrum

The IR spectrum of this compound will be dominated by several key absorption bands.

-

C≡N Stretch: A sharp, strong absorption band characteristic of the nitrile group is expected in the region of 2220-2240 cm⁻¹.

-

C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹. The C-H stretch of the difluoromethyl group is expected around 2900-3000 cm⁻¹.

-

C=N and C=C Stretches: The pyrimidine ring will exhibit a series of medium to strong absorption bands in the 1400-1600 cm⁻¹ region due to C=N and C=C stretching vibrations.

-

C-F Stretches: Strong absorption bands corresponding to the C-F stretching vibrations of the difluoromethyl group are expected in the fingerprint region, typically between 1000 and 1200 cm⁻¹.

Table 4: Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | >3000 | Medium |

| Aliphatic C-H (CHF₂) | 2900-3000 | Weak |

| C≡N | 2220-2240 | Strong, Sharp |

| C=N, C=C | 1400-1600 | Medium-Strong |

| C-F | 1000-1200 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound.

Experimental Protocol: MS Data Acquisition

Caption: Standard workflow for ESI-MS data acquisition.

Interpretation of the Mass Spectrum

The mass spectrum will provide the molecular weight and can offer insights into the compound's structure through fragmentation patterns.

-

Molecular Ion: The molecular formula of this compound is C₆H₃F₂N₃. The calculated exact mass is 167.0298 g/mol . In a high-resolution mass spectrum (HRMS), the molecular ion peak ([M+H]⁺) would be observed at m/z 168.0377.

-

Fragmentation: Common fragmentation pathways for pyrimidine derivatives may involve the loss of small molecules such as HCN or difluorocarbene (CHF₂). The observation of these fragment ions can further support the proposed structure.

Table 5: Expected Mass Spectrometry Data

| Ion | Calculated m/z |

| [M]⁺ | 167.0298 |

| [M+H]⁺ | 168.0377 |

Conclusion: A Unified Spectroscopic Portrait

The comprehensive analysis of ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data provides a robust and self-validating system for the characterization of this compound. The confluence of these spectroscopic techniques allows for the unambiguous determination of its chemical structure and serves as a reliable benchmark for purity assessment. This guide provides the foundational knowledge and expected data for researchers and scientists working with this important fluorinated building block, thereby facilitating its application in the development of novel chemical entities with potential therapeutic value.

References

-

Abdel-Maksoud, M. S., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances, 13(1), 1-19. Available from: [Link]

-

National Institutes of Health. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available from: [Link]

-

Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: ...). Available from: [Link]

-

Semantic Scholar. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R). Available from: [Link]

-

University of Wisconsin-Madison. Fluorine NMR. Available from: [Link]

-

ResearchGate. Spectroscopic and Vibrational Characterization of Fluorinated Pyrimidine, NBO,NLO,Thermodynamic Ffunctions,Homolumo Analysis based on Density Function Theory. Available from: [Link]

-

The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available from: [Link]

-

National Institutes of Health. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Available from: [Link]

-

ResearchGate. 1H NMR spectra of synthesized model compound 4f. Available from: [Link]

-

NIST WebBook. Pyrimidine,2,4-difluoro-. Available from: [Link]

-

PhytoBank. 13C NMR Spectrum (PHY0143858). Available from: [Link]

-

PhytoBank. 1H NMR Spectrum (PHY0008099). Available from: [Link]

-

University of Southern California. Spectroscopic And Computational Characterization Of Hydrated Pyrimidine Anions. Available from: [Link]

-

ResearchGate. Organic & Biomolecular Chemistry Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFR WT and EGFR T790M. Available from: [Link]

-

RSC Publishing. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. Available from: [Link]

-

National Institutes of Health. Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. Available from: [Link]

-

PubMed. Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies. Available from: [Link]

-

DergiPark. Spectroscopic Characterization, Electronic Structure Analysis, and DFT Investigation of C₁₁H₁₄N₂O₄. Available from: [Link]

-

PubMed. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Available from: [Link]

-

ResearchGate. FT-IR data of pyrimidine derivatives compounds. Available from: [Link]

-

RSC Publishing. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Available from: [Link]

-

NIST WebBook. Pyrimidine, 4-methyl-. Available from: [Link]

-

SpectraBase. 5-Pyrimidinecarbonitrile, 4-amino-2-methyl-6-phenyl- - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

The Synthesis of Pyrimidine-5-carbonitrile Derivatives: A Technical Guide to Novel Methodologies

Introduction: The Enduring Significance of the Pyrimidine-5-carbonitrile Scaffold

The pyrimidine-5-carbonitrile core is a privileged scaffold in medicinal chemistry and drug discovery. Its unique electronic properties and structural rigidity make it a cornerstone for the development of a diverse array of therapeutic agents. Derivatives of this heterocyclic system have demonstrated significant potential as kinase inhibitors, anticancer agents, and anti-inflammatory drugs.[1][2][3][4] The cyano group at the 5-position is a key feature, acting as a potent hydrogen bond acceptor and a versatile synthetic handle for further molecular elaboration. This guide provides an in-depth exploration of novel synthetic methods for pyrimidine-5-carbonitrile derivatives, offering researchers and drug development professionals a comprehensive overview of the latest advancements in the field. We will delve into the rationale behind various synthetic strategies, from multi-component reactions to innovative catalytic approaches, providing detailed protocols and mechanistic insights to empower the next generation of drug discovery.

I. Classical Approaches: The Foundation of Pyrimidine Synthesis

The synthesis of pyrimidine derivatives has a rich history, with several classical methods forming the bedrock of modern synthetic strategies. Among these, the Biginelli reaction , first reported in 1891, stands out as a robust and versatile one-pot, three-component condensation.[5] This reaction typically involves the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea to yield dihydropyrimidinones, which can be further functionalized to pyrimidine-5-carbonitriles.[5][6][7][8]

The general mechanism of the Biginelli reaction is believed to proceed through the initial formation of an acyl-iminium ion intermediate from the aldehyde and urea. This is followed by the nucleophilic addition of the enolate of the β-ketoester. Subsequent cyclization via intramolecular condensation and dehydration affords the dihydropyrimidine core.[7]

While the Biginelli reaction has been a workhorse in pyrimidine synthesis, traditional protocols often suffer from harsh reaction conditions, long reaction times, and moderate yields. These limitations have spurred the development of a plethora of modified and novel synthetic methodologies.

II. Novel Synthetic Strategies: Efficiency, Diversity, and Sustainability

Recent years have witnessed a surge in the development of innovative methods for the synthesis of pyrimidine-5-carbonitrile derivatives. These modern approaches prioritize efficiency, atom economy, functional group tolerance, and environmental sustainability.

A. Multi-Component Reactions (MCRs): A Paradigm of Synthetic Efficiency

Multi-component reactions, where three or more reactants combine in a single synthetic operation to form a complex product, are highly sought after in drug discovery for their ability to rapidly generate libraries of diverse molecules.[9] The synthesis of pyrimidine-5-carbonitriles is particularly amenable to MCR strategies.

A common and effective MCR for this scaffold involves the condensation of an aromatic aldehyde, malononitrile, and urea or thiourea. This one-pot synthesis is often catalyzed by an acid or a base and can be performed under various conditions, including solvent-free and microwave-assisted protocols.[10][11]

Mechanistic Rationale: The reaction is initiated by a Knoevenagel condensation between the aldehyde and malononitrile to form a dicyanostyrene intermediate. This is followed by a Michael addition of urea or thiourea to the electron-deficient double bond. The resulting intermediate then undergoes intramolecular cyclization and subsequent tautomerization/aromatization to yield the final pyrimidine-5-carbonitrile product.[11]

Experimental Protocol: One-Pot Synthesis of 6-Amino-4-(4-chlorophenyl)-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile [11]

-

Reactant Mixture: In a round-bottom flask, combine 4-chlorobenzaldehyde (1 mmol), malononitrile (1.2 mmol), and thiourea (1.8 mmol).

-

Catalyst Addition: Add a catalytic amount of a suitable catalyst, for example, p-dodecylbenzenesulfonic acid (DBSA).

-

Reaction Conditions: Heat the mixture, with stirring, under solvent-free conditions or in a minimal amount of a high-boiling solvent like ethanol.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and add water to precipitate the product.

-

Purification: Collect the solid product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure pyrimidine-5-carbonitrile derivative.

Logical Workflow for a Multi-Component Synthesis

Caption: A generalized workflow for the multi-component synthesis of pyrimidine-5-carbonitrile derivatives.

B. Innovative Catalysis: The Rise of Green and Reusable Catalysts

A significant advancement in the synthesis of pyrimidine-5-carbonitriles is the development of novel and sustainable catalytic systems. These catalysts often offer improved yields, shorter reaction times, and milder reaction conditions, while also being reusable, which aligns with the principles of green chemistry.

One such innovative approach is the use of a bone char-based solid acid catalyst. Bone char, derived from biowaste, is functionalized with sulfonic acid groups to create a robust and reusable Brønsted acid catalyst.[12][13][14] This heterogeneous catalyst efficiently promotes the three-component reaction of aldehydes, malononitrile, and urea/thiourea under solvent-free conditions.[12][13][14]

Causality Behind Catalyst Choice: The porous structure of bone char provides a high surface area for the reaction to occur, while the acidic sulfonic acid groups activate the carbonyl group of the aldehyde, facilitating the initial Knoevenagel condensation. The solid nature of the catalyst allows for easy separation from the reaction mixture by simple filtration, enabling its reuse in subsequent reactions without a significant loss of activity.[12][13][14]

Mechanism with Bone Char-Based Solid Acid Catalyst

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Light-Powered Technique Accelerates Synthesis of Medicinal Plant Compounds – Department of Chemistry [chem.unc.edu]

- 5. Recent Advances on Metal-Free, Visible-Light- Induced Catalysis for Assembling Nitrogen- and Oxygen-Based Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Visible-Light-Induced Radical Condensation Cyclization to Synthesize 3,4-Dihydropyrimidin-2-(1H)-ones/thiones Using Photoexcited Na2 Eosin Y as a Direct Hydrogen Atom Transfer (HAT) Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Visible-Light-Mediated Three-Component Alkene 1,2-Alkylpyridylation Reaction Using Alkylboronic Acids as Radical Precursors for the Synthesis of 4-Alkylpyridines | Scilit [scilit.com]

- 9. Recent Advancements in Photocatalytic Synthesis of Five Membered Nitrogen Heterocycles and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. semanticscholar.org [semanticscholar.org]

The Privileged Scaffold: A Technical Guide to the Biological Prowess of Pyrimidines in Drug Discovery

Executive Summary

The pyrimidine nucleus stands as a cornerstone of medicinal chemistry, not merely as a synthetic building block, but as a "privileged scaffold" deeply embedded in the machinery of life. As a fundamental component of the nucleobases in DNA and RNA, pyrimidine and its derivatives possess an inherent ability to interact with a vast landscape of biological targets, including enzymes and receptors.[1] This intrinsic biocompatibility, coupled with its synthetic versatility, has established the pyrimidine core as a remarkably fertile ground for the discovery and development of novel therapeutics.[2] This in-depth technical guide is crafted for researchers, scientists, and drug development professionals to provide a comprehensive exploration of the multifaceted biological activities of pyrimidine derivatives. We will dissect their roles as anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system (CNS) active agents, elucidating the causal mechanisms of action, presenting detailed experimental protocols, and summarizing critical quantitative data to empower the next generation of drug design.

Anticancer Activity: Targeting the Engines of Proliferation

Pyrimidine-based compounds are integral to the modern oncological arsenal, with a multitude of approved drugs designed to disrupt the key signaling pathways that fuel uncontrolled cancer cell growth and survival.[3][4] The primary therapeutic strategies involve the targeted inhibition of critical enzymes such as protein kinases and those involved in nucleotide synthesis.[5][6]

Mechanism of Action: Kinase Inhibition

Protein kinases, which catalyze the phosphorylation of proteins, are central regulators of cellular signaling. Their frequent dysregulation in various cancers makes them prime therapeutic targets.[7] The pyrimidine scaffold is an exceptional ATP-mimetic, structurally poised to occupy the ATP-binding site of kinases, thereby competitively inhibiting their function.[5]

-

Epidermal Growth Factor Receptor (EGFR) Inhibitors: EGFR, a receptor tyrosine kinase, plays a pivotal role in initiating signaling cascades that promote cell proliferation and survival.[5] In many cancers, such as non-small-cell lung cancer (NSCLC), EGFR is overexpressed or harbors activating mutations.[8] First-generation pyrimidine-based inhibitors like Gefitinib and Erlotinib were designed to compete with ATP, effectively shutting down this pro-growth signaling.[5][9] The evolution of this class has led to third-generation inhibitors like Osimertinib , which also features a pyrimidine core and is specifically engineered to overcome acquired resistance mutations (e.g., T790M) that render earlier drugs ineffective.[5]

Caption: EGFR signaling cascade and its competitive inhibition by pyrimidine-based drugs.

-

Cyclin-Dependent Kinase (CDK) Inhibitors: The cell cycle is a tightly regulated process driven by CDKs. In many cancers, these kinases become hyperactive, leading to relentless cell division. Palbociclib , a pyrido[2,3-d]pyrimidine derivative, exemplifies a targeted approach by selectively inhibiting CDK4 and CDK6, which are crucial for the G1-S phase transition, thereby inducing cell cycle arrest.[10]

Quantitative Data: Efficacy of Pyrimidine-Based Kinase Inhibitors

| Compound | Target Kinase(s) | Primary Indication | IC50 (nM) |

| Gefitinib | EGFR | NSCLC | 2-37 |

| Erlotinib | EGFR | NSCLC, Pancreatic Cancer | 2 |

| Osimertinib | EGFR (incl. T790M mutant) | NSCLC | <10 |

| Palbociclib | CDK4 / CDK6 | Breast Cancer | 11 / 15 |

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a robust method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target kinase. The principle lies in quantifying the ADP produced during the kinase reaction, which serves as a direct measure of enzymatic activity.[11][12]

Causality: The choice of a luminescence-based ADP detection method (e.g., ADP-Glo™) is strategic. It offers high sensitivity, a broad dynamic range, and is less susceptible to interference from colored or fluorescent test compounds compared to absorbance or fluorescence intensity-based methods. The initial 10-minute pre-incubation of the kinase with the inhibitor allows for the binding to reach equilibrium before initiating the reaction, ensuring a more accurate measurement of inhibition.

Materials:

-

Purified target kinase (e.g., EGFR) and its specific substrate peptide.

-

Adenosine 5'-triphosphate (ATP), high purity.

-

Test pyrimidine compound dissolved in 100% DMSO.

-

Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar.

-

White, opaque, low-volume 96-well or 384-well plates.

Procedure:

-

Compound Plating: Prepare a serial dilution of the test pyrimidine compound in DMSO. In the assay plate, add 2.5 µL of each concentration or DMSO (as a no-inhibitor control) to the appropriate wells.

-

Kinase Addition: Add 2.5 µL of the target kinase solution (diluted in Kinase Assay Buffer) to each well. Gently mix and incubate for 10 minutes at room temperature to facilitate inhibitor binding.

-

Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (prepared in Kinase Assay Buffer). The final ATP concentration should ideally be at or near its Michaelis constant (Km) for the specific kinase to ensure sensitive detection of competitive inhibitors.

-

Enzymatic Reaction: Incubate the plate at 30°C for 60 minutes. The duration should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).

-

ADP Detection - Step 1: Add 10 µL of ADP-Glo™ Reagent to each well. This simultaneously stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP Detection - Step 2: Add 20 µL of Kinase Detection Reagent. This reagent converts the ADP generated in the first step back into ATP, which then drives a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition and Analysis: Measure the luminescence signal using a plate reader. The signal is directly proportional to the kinase activity. Plot the luminescence (or percent inhibition relative to controls) against the logarithm of the inhibitor concentration. Fit the data to a four-parameter sigmoidal dose-response curve to accurately determine the IC₅₀ value.[11]

Antimicrobial Activity: Disrupting Essential Bacterial Pathways

The pyrimidine scaffold is a validated pharmacophore in several crucial antimicrobial drugs. Its success largely stems from the ability to selectively inhibit metabolic pathways in microbes that are absent in humans, most notably the synthesis of folic acid.[13]

Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

Folic acid is a vital cofactor for the synthesis of nucleotides (precursors to DNA and RNA) and several amino acids. While humans acquire folate through their diet, most bacteria must synthesize it de novo. This metabolic divergence makes the folate synthesis pathway an ideal target for selective antimicrobial therapy.[14] The enzyme Dihydrofolate Reductase (DHFR) catalyzes the final step in this pathway. Pyrimidine-based drugs, such as Trimethoprim , are designed as structural mimics of the natural DHFR substrate, dihydrofolate.[13] These drugs bind to the active site of bacterial DHFR with an affinity several thousand-fold higher than to the human enzyme, effectively blocking the pathway and leading to a bacteriostatic effect. The 2,4-diaminopyrimidine moiety is the key pharmacophore responsible for this potent and selective inhibition.[13]

Caption: The bacterial folate pathway is blocked by pyrimidine-based DHFR inhibitors.

Quantitative Data: Efficacy of Pyrimidine-Based Antimicrobials

| Compound | Target Organism | MIC (µg/mL) |

| Trimethoprim | Escherichia coli | 0.5 - 1 |

| Trimethoprim | Staphylococcus aureus | 0.12 - 1 |

| Pyrimethamine | Plasmodium falciparum (Malaria) | 0.001 - 0.1 |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of the drug that prevents the visible growth of a microorganism after overnight incubation.[15][16][17]

Causality: The broth microdilution method is preferred for its quantitative results, reproducibility, and efficiency in testing multiple compounds or strains simultaneously. The use of a standardized inoculum (0.5 McFarland) is critical for inter-laboratory consistency, as the final bacterial concentration can significantly affect the MIC value.[16]

Materials:

-

Pure culture of the test bacterial strain (e.g., E. coli ATCC 25922).

-

Cation-adjusted Mueller-Hinton Broth (MHB).

-

Test pyrimidine compound.

-

Sterile 96-well, round-bottom microtiter plates.

Procedure:

-

Compound Dilution: Prepare a stock solution of the test compound. In a 96-well plate, add 50 µL of MHB to columns 2 through 12. Add 100 µL of the compound stock (at 2x the highest desired final concentration) to column 1. Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, then transferring 50 µL from column 2 to 3, and so on, up to column 10. Discard the final 50 µL from column 10. This leaves column 11 as the growth control (no drug) and column 12 as the sterility control.

-

Inoculum Preparation: From a non-selective agar plate with 18-24 hours of growth, suspend several isolated colonies in sterile saline. Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

-

Inoculum Dilution: Within 15 minutes of standardization, dilute the bacterial suspension in MHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation. This typically requires a 1:150 dilution followed by a 1:2 dilution in the plate.

-

Inoculation: Add 50 µL of the diluted bacterial inoculum to each well in columns 1 through 11. Do not add bacteria to column 12. The final volume in each well is now 100 µL.

-

Incubation: Cover the plate with a lid to prevent evaporation and incubate in ambient air at 37°C for 18-24 hours.

-

MIC Determination: After incubation, place the plate on a dark, non-reflective surface and examine the wells for turbidity (visible growth). The MIC is the lowest concentration of the compound at which no growth is observed.[17]

Antiviral Activity: Terminating Viral Replication

Pyrimidine nucleoside analogs represent a cornerstone of antiviral therapy. By mimicking natural nucleosides, they act as deceptive substrates for viral polymerases, leading to the termination of viral genome replication.[18]

Mechanism of Action: Reverse Transcriptase Inhibition

Retroviruses like HIV rely on a unique enzyme, reverse transcriptase (RT), to transcribe their RNA genome into DNA, a necessary step for integration into the host cell's genome.[19] Pyrimidine nucleoside analogs, such as Zidovudine (AZT) , are taken up by the host cell and phosphorylated by cellular kinases into their active triphosphate form. This activated analog is then recognized by HIV RT and incorporated into the nascent viral DNA strand. However, AZT contains an azido group at the 3' position instead of the required hydroxyl group. This modification makes it impossible to form the next phosphodiester bond, thereby acting as a chain terminator and halting DNA synthesis.[19]

Conceptual Protocol: Synthesis of Zidovudine (AZT)

The synthesis of AZT from thymidine is a classic example of medicinal chemistry that transforms a natural nucleoside into a potent therapeutic. The key transformation is the stereospecific introduction of the azido group at the 3' position.[20][21]

Causality: The synthetic route is designed to be highly regioselective. The 5'-hydroxyl group is more sterically accessible and is protected first. The 3'-hydroxyl is then activated with a sulfonyl group (e.g., mesylate), converting it into an excellent leaving group. The subsequent Sₙ2 reaction with an azide nucleophile proceeds with inversion of configuration, which is critical for the final compound's biological activity.

Key Synthetic Steps:

-

5'-Hydroxyl Protection: The primary 5'-hydroxyl group of thymidine is selectively protected, commonly using a trityl group, to prevent its participation in subsequent reactions.

-

3'-Hydroxyl Activation: The secondary 3'-hydroxyl group is activated by converting it into a good leaving group, typically by reacting it with methanesulfonyl chloride (mesyl chloride) in the presence of a base.

-

Sₙ2 Azide Displacement: The activated 3'-mesylate is displaced by an azide ion (e.g., from sodium azide or lithium azide) in a polar aprotic solvent. This nucleophilic substitution reaction proceeds with an inversion of stereochemistry at the 3' carbon.

-

Deprotection: The 5'-trityl protecting group is removed under acidic conditions to yield the final product, zidovudine.[20]

Anti-Inflammatory & CNS Activity: Modulating Key Receptors and Enzymes

The versatility of the pyrimidine scaffold extends to modulating inflammatory pathways and central nervous system targets.

Anti-Inflammatory: COX-2 Inhibition

The cyclooxygenase (COX) enzymes are responsible for producing prostaglandins, which are potent inflammatory mediators.[1] While COX-1 is a constitutive "housekeeping" enzyme, COX-2 is inducibly expressed at sites of inflammation. Pyrimidine derivatives have been designed as selective COX-2 inhibitors , offering anti-inflammatory and analgesic effects with a potentially reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[22][23][24]

CNS Activity: GABA-A Receptor Modulation

In the CNS, the pyrimidine ring forms the core of the barbiturate class of drugs. These compounds act as positive allosteric modulators of the GABA-A receptor, the main inhibitory neurotransmitter receptor in the brain. By binding to a distinct site on the receptor, barbiturates enhance the effect of GABA, increasing the flow of chloride ions into the neuron. This hyperpolarizes the cell, making it less likely to fire an action potential, which results in the characteristic sedative and hypnotic effects of these drugs.[25]

Conclusion and Future Outlook

The pyrimidine scaffold is a powerful and enduring platform in the landscape of drug discovery. Its privileged status is derived from its fundamental role in biology, which provides a natural starting point for interacting with a multitude of cellular targets.[1] The successful development of pyrimidine-based drugs across a wide spectrum of therapeutic areas—from oncology and infectious diseases to inflammation and neuroscience—highlights the scaffold's remarkable chemical and biological plasticity.[26] The ongoing challenge for medicinal chemists is to continue leveraging this versatility, applying rational design and innovative synthetic strategies to create next-generation pyrimidine derivatives with enhanced potency, improved selectivity, and novel mechanisms of action to address unmet medical needs.

References

A comprehensive list of references, including titles, sources, and clickable URLs, is provided below for verification and further reading.

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PubMed Central. Available at: [Link]

-

Synthesis of pyrimidine and quinolone conjugates as a scaffold for dual inhibitors of HIV reverse transcriptase and integrase - PubMed. Available at: [Link]

-

Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC - NIH. Available at: [Link]

-

Design, synthesis and evaluation of pyrimidine derivatives as sedative-hypnotic agents. Available at: [Link]

-

New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - MDPI. Available at: [Link]

-

Design and synthesis of pyrimidine derivatives as potent EGFR inhibitors for non-small cell lung cancer - National Journal of Pharmaceutical Sciences. Available at: [Link]

-

Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials - UKHSA Research Portal. Available at: [Link]

-

Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed. Available at: [Link]

-

A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - NIH. Available at: [Link]

-

Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations - ACS Publications. Available at: [Link]

-

Pyrimidine-based COX-2 inhibitors and rationale for designing the target compounds.. Available at: [Link]

-

Pyrimidine 2,4-Diones in the Design of New HIV RT Inhibitors - PMC - NIH. Available at: [Link]

-

Green synthesis, characterization and anxiolytic, sedative and hypnotic activity of pyrimidine based diazepine derivatives | Abstract - Allied Business Academies. Available at: [Link]

-

Green synthesis, characterization and anxiolytic, sedative and hypnotic activity of pyrimidine based diazepine derivatives. - Allied Academies. Available at: [Link]

-

Pyrimidine-based fluorescent COX-2 inhibitors: synthesis and biological evaluation - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Sedative and Hypnotic Activities of Pyrimidine Nucleoside Derivatives - PubMed. Available at: [Link]

-

Synthetic Pyrimidines Nucleoside Antiviral drugs or Agents - YouTube. Available at: [Link]

-

Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed. Available at: [Link]

-

Synthesis of three 18F-labelled cyclooxygenase-2 (COX-2) inhibitors based on a pyrimidine scaffold - PubMed. Available at: [Link]

-

The majority of DHFR inhibitors are derivates of folic acid. Core... - ResearchGate. Available at: [Link]

-

Dihydrofolate Reductase Inhibitors: The Pharmacophore as a Guide for Co-Crystal Screening - PMC - NIH. Available at: [Link]

-

Modular continuous flow synthesis of zidovudine (AZT): a two-stage integrated process enabling safe azidation and enhanced sustainability in HIV drug manufacturing - Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]

-

Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Available at: [Link]

-

Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. Available at: [Link]

-

Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: Classical and Nonclassical 2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine Antifolates - PMC. Available at: [Link]

-

Antimicrobial Susceptibility Testing (Microdilution Technique) - NC DNA Day Blog. Available at: [Link]

-

DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - MDPI. Available at: [Link]

-

Antimicrobial susceptibility testing (Broth microdilution method) - WOAH - Asia. Available at: [Link]

-

The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC - NIH. Available at: [Link]

-

Broth Dilution Method for MIC Determination - Microbe Online. Available at: [Link]

-

Pyrimidine derivatives as potential agents acting on central nervous system - PubMed. Available at: [Link]

-

Synthesis of new pyrimidine derivatives. | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Pyrimidine Derivatives as Anticancer Agents - Encyclopedia.pub. Available at: [Link]

-

Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - NIH. Available at: [Link]

-

Synthesis and antiretroviral evaluation of derivatives of zidovudine - SciELO. Available at: [Link]

-

ZIDOVUDINE (AZT) 1. Exposure Data - IARC Publications. Available at: [Link]

-

Marketed drugs containing the pyrimidine scaffold. - ResearchGate. Available at: [Link]

-

Pyrimidine as antiinflammatory agent: A review - Indian Journal of Pharmaceutical Sciences. Available at: [Link]

-

Clinically used pyrimidine-based anti-inflammatory drugs - ResearchGate. Available at: [Link]

-

In vitro JAK kinase activity and inhibition assays - PubMed - NIH. Available at: [Link]

-

Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export | Journal of Cell Biology | Rockefeller University Press. Available at: [Link]

-

Full article: Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs - Taylor & Francis Online. Available at: [Link]

-

(PDF) Synthesis and Antiretroviral Evaluation of Derivatives of Zidovudine - ResearchGate. Available at: [Link]

-

Modified pyrimidines as non-nucleoside reverse transcriptase inhibitors... | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Pyrimidine and Purine Synthesis Inhibitors: A Comprehensive Review in a Question and Answer Format - YouTube. Available at: [Link]

-

Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Available at: [Link]

-

Kinase assays | BMG LABTECH. Available at: [Link]

-

Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed. Available at: [Link]

Sources

- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of new non-pyrimidine scaffolds as Plasmodium falciparum DHFR inhibitors by fragment-based screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. abacademies.org [abacademies.org]

- 4. In vitro kinase assay [protocols.io]

- 5. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 6. protocols.io [protocols.io]

- 7. pharmajournal.net [pharmajournal.net]

- 8. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Modular continuous flow synthesis of zidovudine (AZT): a two-stage integrated process enabling safe azidation and enhanced sustainability in HIV drug manufacturing - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Dihydrofolate Reductase Inhibitors: The Pharmacophore as a Guide for Co-Crystal Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 16. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 18. youtube.com [youtube.com]

- 19. scielo.br [scielo.br]

- 20. Modular continuous flow synthesis of zidovudine (AZT): a two-stage integrated process enabling safe azidation and enhanced sustainability in HIV drug manufacturing - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 21. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 22. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Synthesis of three 18F-labelled cyclooxygenase-2 (COX-2) inhibitors based on a pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. 1,2,4-Triazolo[1,5- a]pyrimidines as a Novel Class of Inhibitors of the HIV-1 Reverse Transcriptase-Associated Ribonuclease H Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Strategies in the Design and Development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) - PMC [pmc.ncbi.nlm.nih.gov]

The Difluoromethyl Group: A Strategic Asset in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design, enabling the fine-tuning of molecular properties to enhance therapeutic efficacy. Among these, the difluoromethyl (CF2H) group has emerged as a uniquely versatile and powerful tool for medicinal chemists. This guide provides a comprehensive technical overview of the multifaceted roles of the CF2H group in drug discovery. We will delve into its fundamental physicochemical properties, explore its strategic application as a bioisosteric replacement, and detail its impact on critical ADME (Absorption, Distribution, Metabolism, and Excretion) parameters. Furthermore, this guide will present practical synthetic methodologies for the introduction of the CF2H moiety and provide illustrative case studies of its successful application in approved pharmaceuticals.

The Unique Physicochemical Landscape of the Difluoromethyl Group

The difluoromethyl group's utility in medicinal chemistry stems from a unique combination of electronic and steric properties that distinguish it from both its non-fluorinated (CH3) and perfluorinated (CF3) counterparts.

A Tunable Hydrogen Bond Donor

Unlike the trifluoromethyl group, the CF2H moiety possesses a C-H bond that is significantly polarized by the two adjacent electron-withdrawing fluorine atoms. This polarization imparts a notable degree of acidity to the hydrogen atom, enabling it to function as a competent hydrogen bond donor.[1][2][3][4] The strength of this hydrogen bond is context-dependent and can be influenced by the electronic nature of the atom to which the CF2H group is attached.[1][5] This capacity for hydrogen bonding allows the CF2H group to mimic the interactions of traditional hydrogen bond donors like hydroxyl (-OH) and thiol (-SH) groups, a crucial feature for maintaining or enhancing binding affinity at a biological target.[1][2][4][6]

Modulating Lipophilicity and Polarity

The introduction of a CF2H group generally increases lipophilicity compared to a methyl group, which can enhance membrane permeability and improve oral bioavailability.[2][4][7] However, the effect on lipophilicity is not always straightforward and can be influenced by the surrounding molecular environment. In some cases, particularly with electron-withdrawing groups on an aromatic ring, the replacement of a methyl group with a difluoromethyl group can lead to a decrease in lipophilicity.[1] This nuanced behavior provides medicinal chemists with a valuable tool for fine-tuning the logP of a lead compound. The polarity of the C-F bonds also contributes to the overall dipole moment of the molecule, which can influence solubility and interactions with biological targets.[1]

Impact on Acidity and Basicity (pKa)

The strong electron-withdrawing nature of the two fluorine atoms can significantly impact the pKa of neighboring functional groups. For instance, placing a CF2H group near a basic amine will lower its pKa, reducing its basicity.[1] Conversely, it can increase the acidity of nearby acidic protons. This modulation of pKa can be critical for optimizing drug absorption, distribution, and target engagement.

The CF2H Group as a Strategic Bioisostere

Bioisosteric replacement is a powerful strategy in drug design to improve a molecule's physicochemical and pharmacokinetic properties while retaining its biological activity. The CF2H group has proven to be an effective bioisostere for several key functional groups.

Mimicking Hydroxyl, Thiol, and Amine Groups